molecular formula C14H10BrNO3S2 B14242819 2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid CAS No. 573673-11-7

2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Cat. No.: B14242819
CAS No.: 573673-11-7
M. Wt: 384.3 g/mol
InChI Key: RVLWDVOBDXIGAR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a sulfonic acid group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid typically involves multiple steps. One common method involves the bromination of phenylacetic acid to introduce the bromine atom at the para position. This is followed by the formation of the benzothiazole ring through a cyclization reaction. The sulfonic acid group is then introduced via sulfonation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce a wide range of arylated derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with specific molecular targets. The bromophenyl group and the benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonic acid group enhances the compound’s solubility and ability to form hydrogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is unique due to the combination of its bromophenyl, methyl, and sulfonic acid groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

573673-11-7

Molecular Formula

C14H10BrNO3S2

Molecular Weight

384.3 g/mol

IUPAC Name

2-(4-bromophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C14H10BrNO3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,17,18,19)

InChI Key

RVLWDVOBDXIGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)Br)S(=O)(=O)O

Origin of Product

United States

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